N-((1-(Phenylsulfonyl)-1H-indol-5-yl)methyl)tetrahydro-2H-pyran-4-amine
Description
N-((1-(Phenylsulfonyl)-1H-indol-5-yl)methyl)tetrahydro-2H-pyran-4-amine is a complex organic compound that features a combination of indole, sulfonyl, and tetrahydropyran moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural uniqueness, which make it a valuable candidate for drug development and other scientific research applications.
Properties
IUPAC Name |
N-[[1-(benzenesulfonyl)indol-5-yl]methyl]oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-26(24,19-4-2-1-3-5-19)22-11-8-17-14-16(6-7-20(17)22)15-21-18-9-12-25-13-10-18/h1-8,11,14,18,21H,9-10,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDDCBXQRUOAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC3=C(C=C2)N(C=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(Phenylsulfonyl)-1H-indol-5-yl)methyl)tetrahydro-2H-pyran-4-amine typically involves multiple steps:
Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylsulfonyl group.
Tetrahydropyran Ring Formation: The tetrahydropyran ring can be formed via an intramolecular cyclization reaction. This step often involves the use of a hydroxyalkene precursor and a suitable catalyst, such as a platinum or gold catalyst, to facilitate the cyclization.
Amine Introduction: Finally, the amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the intermediate compound to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and tetrahydropyran moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Conversion to N-((1-(Phenylthio)-1H-indol-5-yl)methyl)tetrahydro-2H-pyran-4-amine.
Substitution: Various N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, N-((1-(Phenylsulfonyl)-1H-indol-5-yl)methyl)tetrahydro-2H-pyran-4-amine has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways suggests it could be useful in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of N-((1-(Phenylsulfonyl)-1H-indol-5-yl)methyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, while the sulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues. The tetrahydropyran ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-((1-(Phenylsulfonyl)-1H-indol-5-yl)methyl)tetrahydro-2H-furan-4-amine: Similar structure but with a furan ring instead of a pyran ring.
N-((1-(Phenylsulfonyl)-1H-indol-5-yl)methyl)tetrahydro-2H-thiopyran-4-amine: Contains a thiopyran ring, introducing sulfur into the ring structure.
N-((1-(Phenylsulfonyl)-1H-indol-5-yl)methyl)tetrahydro-2H-pyran-4-carboxamide: Features a carboxamide group instead of an amine.
Uniqueness
N-((1-(Phenylsulfonyl)-1H-indol-5-yl)methyl)tetrahydro-2H-pyran-4-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydropyran ring, in particular, differentiates it from other similar compounds, providing unique reactivity and stability.
This detailed overview highlights the significance of this compound in various scientific and industrial fields. Its complex structure and versatile reactivity make it a valuable compound for ongoing research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
